molecular formula C20H28N2O3 B5685677 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one

7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5685677
M. Wt: 344.4 g/mol
InChI Key: WHJMXICPHVJDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SPI-1005, is a synthetic compound that has shown potential therapeutic effects in various diseases.

Mechanism of Action

7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent inhibitor of the pro-inflammatory transcription factor NF-κB, which plays a crucial role in the development of various diseases. By inhibiting NF-κB, 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have antioxidant and anti-apoptotic effects. It also has a protective effect on the blood-brain barrier and can enhance the expression of neurotrophic factors. These effects make 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one a promising therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is its high purity, which allows for accurate dosing in lab experiments. However, its low yield and high cost may limit its use in large-scale experiments. Additionally, the mechanism of action of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Future research on 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one could focus on its potential therapeutic effects in other diseases, such as cancer and autoimmune diseases. Studies could also investigate the optimal dosing and administration of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one, as well as its long-term safety and efficacy. Further understanding of the mechanism of action of 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one could also lead to the development of more potent and selective inhibitors of NF-κB.

Synthesis Methods

7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one is synthesized through a multi-step process involving the reaction of 2-aminopiperidine, isobutyryl chloride, and 3-phenoxypropanoic acid followed by cyclization and subsequent reduction. The yield of the final product is approximately 20% with a purity of 98%.

Scientific Research Applications

7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic effects in various diseases, including hearing loss, neuroinflammation, and respiratory diseases. In a clinical trial, 7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one was found to improve hearing in patients with sudden sensorineural hearing loss. It was also found to reduce inflammation in a mouse model of multiple sclerosis and to improve lung function in a mouse model of asthma.

properties

IUPAC Name

2-(3-phenoxypropanoyl)-7-propan-2-yl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-16(2)22-12-6-10-20(19(22)24)11-13-21(15-20)18(23)9-14-25-17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJMXICPHVJDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one

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